molecular formula C13H14N4O3S B2442340 2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide CAS No. 625413-32-3

2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide

Cat. No.: B2442340
CAS No.: 625413-32-3
M. Wt: 306.34
InChI Key: ILFYUEGKFFCKMZ-UHFFFAOYSA-N
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Description

2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-12(19)15-13(17-16-8)21-7-11(18)14-9-4-3-5-10(6-9)20-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFYUEGKFFCKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of triazine derivatives. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}. It features a triazine ring with a hydroxyl group and a methoxyphenyl acetamide moiety, which may contribute to its biological properties.

PropertyValue
Molecular Weight286.34 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from precursors that form the triazine ring. The process may include:

  • Formation of the Triazine Ring : Using cyanuric chloride and appropriate amines.
  • Introduction of the Thio Group : Reacting the triazine intermediate with thioacetamide.
  • Acetamide Formation : Coupling with 3-methoxyphenylacetic acid derivatives.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide demonstrate effective inhibition against various bacterial strains. In vitro assays have reported minimum inhibitory concentrations (MICs) in the range of μg/mL\mu g/mL, indicating potent antimicrobial activity.

Anticancer Properties

The compound has also been evaluated for anticancer properties. A study conducted on cancer cell lines demonstrated that it inhibits cell proliferation through apoptosis induction. The mechanism may involve:

  • Inhibition of Cell Cycle Progression : Leading to G0/G1 phase arrest.
  • Activation of Caspases : Inducing programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A systematic evaluation of similar triazine derivatives showed promising results against Gram-positive and Gram-negative bacteria, with emphasis on structure-activity relationships (SAR) that highlighted the importance of functional groups in enhancing activity.
  • Anticancer Evaluation : In vitro studies on breast and colon cancer cell lines revealed IC50 values ranging from 10 to 30 µM, suggesting that modifications to the phenyl group could enhance cytotoxicity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to cellular receptors, modulating their activity and leading to downstream effects on cellular functions.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, making it useful in organic synthesis.
  • Reagent in Organic Reactions : It is employed as a reagent in several organic reactions, facilitating the formation of new chemical entities.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research indicates that this compound may possess anticancer activity. For instance, related triazine derivatives have shown cytotoxic effects against various human cancer cell lines, including HCT-116 and HeLa cells . The mechanism involves inducing apoptosis in cancer cells, which is critical for cancer therapy.
  • Anti-inflammatory Effects : Molecular docking studies have indicated that the compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests its potential use in treating inflammatory diseases.

Medicine

  • Therapeutic Agent Development : Ongoing research aims to explore the therapeutic applications of this compound in treating diseases such as cancer and inflammatory disorders. Its ability to modulate specific molecular targets could lead to novel treatment options.
  • Drug Design : The structural characteristics of the compound make it an attractive candidate for drug design, particularly in optimizing bioavailability and therapeutic efficacy.

Anticancer Activity

A study evaluated various triazine derivatives similar to the target compound for their cytotoxic properties against cancer cell lines. Compounds with similar structural motifs demonstrated significant growth inhibition and induced apoptosis through caspase activation . This highlights the potential of 2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide as a lead compound for further anticancer drug development.

Anti-inflammatory Research

Molecular docking studies conducted on related compounds suggest that modifications in the triazine structure can enhance anti-inflammatory activity by improving binding affinity to 5-LOX . This research underscores the importance of structure-activity relationships in developing effective anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Prepare intermediates such as 2-chloro-N-(3-methoxyphenyl)acetamide via chloroacetylation of 3-methoxyaniline using chloroacetyl chloride in refluxing triethylamine (monitored by TLC with hexane:ethyl acetate (9:1)) .
  • Step 2 : Introduce the triazine-thiol moiety by reacting the intermediate with 5-hydroxy-6-methyl-1,2,4-triazine-3-thiol. Use a toluene:water (8:2) solvent system under reflux for 5–7 hours, followed by extraction with ethyl acetate and purification via crystallization .
  • Key variables : Reaction time, solvent polarity, and stoichiometric ratios of NaN₃ (if azide intermediates are involved) significantly impact yield (typically 60–80%) and purity (>95%) .

Q. How can researchers characterize the structural identity and purity of this compound?

  • Analytical workflow :

  • IR spectroscopy : Confirm functional groups (e.g., -NH stretch at ~3450 cm⁻¹, C=O at ~1667 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide CH₂ (δ 4.0 ppm) .
  • Mass spectrometry : Validate molecular weight via m/z peaks (e.g., M+1 at 430.2 for analogous structures) .
  • HPLC : Monitor purity using a C18 column with acetonitrile/water gradients; ensure no secondary peaks exceed 0.1% .

Q. What safety precautions are critical during handling and storage?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C to prevent hydrolysis .
  • Avoid water contact (risk of decomposition) and heat sources (flammability). In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this acetamide derivative?

  • Design strategy :

  • Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino) groups to modulate pharmacokinetics. For example, N-(4-nitrophenyl) analogs show enhanced hypoglycemic activity .
  • Triazine modification : Introduce halogen atoms (e.g., Cl, F) at the 6-methyl position to improve metabolic stability .
    • Evaluation : Test modified analogs in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., Wistar rat models for toxicity and efficacy) .

Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Standardize assays : Ensure consistent buffer pH, temperature, and substrate concentrations. For example, variations in DMSO solvent concentration (>1%) may artifactually reduce activity .
  • Cross-validate : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
    • Case study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or incubation times .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Protocol :

  • Simulated gastric fluid (SGF) : Incubate the compound in 0.1N HCl (pH 1.2) at 37°C for 2 hours. Monitor degradation via HPLC .
  • Plasma stability : Add 10 µM compound to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .
    • Outcome : If >90% degradation occurs, consider prodrug strategies (e.g., esterification of the hydroxy group) .

Key Recommendations

  • Prioritize PubChem and journal-published data (e.g., Research on Chemical Intermediates) over commercial sources .
  • Use TLC (hexane:ethyl acetate) for real-time reaction monitoring to avoid byproducts .
  • For in vivo studies, adhere to OECD guidelines for toxicity testing to ensure reproducibility .

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